molecular formula C19H15FN4OS B2810650 N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide CAS No. 307513-43-5

N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

Cat. No.: B2810650
CAS No.: 307513-43-5
M. Wt: 366.41
InChI Key: DDFYXZPFKMBNGL-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazoloquinoline derivatives characterized by a sulfanylacetamide linker and variable aryl/heteroaryl substituents on the acetamide nitrogen. The 2-fluorophenyl group at the N-position and the 5-methyltriazoloquinoline core define its structural uniqueness. Such compounds are often explored for their anticancer, anti-inflammatory, or enzyme-inhibitory properties due to their ability to intercalate DNA or modulate kinase activity .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-12-10-17-22-23-19(24(17)16-9-5-2-6-13(12)16)26-11-18(25)21-15-8-4-3-7-14(15)20/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFYXZPFKMBNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl moiety linked to a triazoloquinoline structure through a sulfanyl acetamide group. This unique combination of functional groups is believed to contribute to its biological properties.

  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, triazole derivatives are known for their interaction with enzymes like α-glucosidase and other glycosidases which are involved in carbohydrate metabolism .
  • Anticancer Activity : The triazole ring is associated with anticancer properties due to its ability to interfere with cellular signaling pathways and promote apoptosis in cancer cells. Research indicates that compounds containing triazole scaffolds can exhibit significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Compounds similar to this one have shown promising antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .

In Vitro Studies

Biological Activity Assay Type IC50 Value (μM) Reference
α-Glucosidase InhibitionEnzyme Inhibition Assay6.31 - 49.9
CytotoxicityMTT Assay on Cancer CellsVaries by Cell Line
Antimicrobial ActivityDisk Diffusion MethodZone of Inhibition

Case Studies

  • Anticancer Efficacy : A study on derivatives of triazoloquinoline reported that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit α-glucosidase, demonstrating that it could lower glucose absorption in vitro, which is beneficial for managing diabetes .
  • Antimicrobial Studies : The compound was tested against several bacterial strains using the disk diffusion method, showing notable zones of inhibition comparable to standard antibiotics. This suggests its potential as a new antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its antimicrobial and anticancer properties. The presence of the triazole and quinoline moieties in its structure contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains and fungi, making them valuable in developing new antimicrobial agents .

Compound Target Pathogen Activity
N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamideStaphylococcus aureusInhibition of growth
This compoundCandida albicansInhibition of growth

Anticancer Properties

The compound has shown promise in anticancer research. Triazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in treating inflammatory diseases and neurodegenerative disorders.

Anti-inflammatory Effects

Studies indicate that compounds with triazole and quinoline structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This suggests that the compound could be developed as a therapeutic agent for conditions such as arthritis or other inflammatory disorders.

Neuroprotective Effects

Emerging research indicates that certain triazole derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier makes these compounds attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science Applications

Beyond medicinal applications, this compound may also find utility in materials science.

Development of Functional Materials

The unique chemical structure allows this compound to participate in forming coordination complexes with metals, which can be utilized in creating functional materials for electronics or catalysis .

Application Description
Coordination ChemistryFormation of metal complexes for catalysis
Electronic MaterialsPotential use in organic electronic devices

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Selected Analogs
Compound Name / Structure Substituents / Modifications Biological Activity Potency (IC₅₀ or EC₅₀)
Target Compound : N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide 2-fluorophenyl Presumed Topo II inhibition (based on structural similarity) Not reported
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline core; 4-fluorophenyl Cytotoxicity against Caco-2 cells; Topo II inhibition; G2/M cell cycle arrest 0.8 µM (Caco-2)
N-(3-(trifluoromethyl)phenyl) Analog () 3-trifluoromethylphenyl Unknown biological activity; increased lipophilicity N/A
N-(2-ethoxyphenyl) Analog () 2-ethoxyphenyl Potential solubility enhancement N/A
N-(5-phenyl-1,2,4-thiadiazol-3-yl) Analog () Thiadiazolyl heterocycle Hypothesized kinase/receptor interaction N/A

Key Findings from Research

Topo II Inhibition: The bis-triazoloquinoxaline analog () demonstrated superior Topo II inhibition and cytotoxicity compared to mono-triazolo derivatives like the target compound. The extended planar structure of the bis-triazolo system enhances DNA intercalation .

Substituent Effects :

  • Fluorine Position : The 4-fluorophenyl analog () showed higher activity than the 2-fluorophenyl variant, suggesting positional sensitivity in target engagement.
  • Trifluoromethyl Groups : Analogs with 3-trifluoromethylphenyl () or 2-trifluoromethylphenyl () substituents exhibit increased molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Anti-Exudative Potential: A structurally distinct triazole-acetamide () showed anti-inflammatory activity comparable to diclofenac, implying that the target compound’s scaffold could be repurposed for similar applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the triazoloquinoline core via cyclization of quinoline derivatives with hydrazine or thiourea precursors. Key steps include sulfanyl-acetamide coupling under reflux in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine. Reaction conditions (60–80°C, 12–24 hours) are critical for yield optimization. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., fluorophenyl and methyl groups).
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • HPLC (>98% purity threshold) and FT-IR to validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What initial biological screening models are recommended for assessing its bioactivity?

  • Methodological Answer : Prioritize in vitro assays:

  • COX-1/COX-2 inhibition (enzyme immunoassays) due to structural similarity to triazoloquinoxaline derivatives showing COX inhibition (e.g., Quinoxaline A: 75% COX-2 inhibition) .
  • Antimicrobial testing against Gram-positive/negative bacteria (MIC assays) and cytotoxicity screening (MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How do substituent variations on the triazoloquinoline core affect bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Fluorophenyl vs. Chlorophenyl : Fluorine enhances lipophilicity and metabolic stability, improving cellular uptake (logP increase by ~0.5 units).
  • Methyl group at position 5 : Critical for steric hindrance reduction, enhancing target binding (e.g., 2x higher potency in methyl-substituted analogs vs. des-methyl) .
    • Table 1: SAR of Triazoloquinoline Derivatives
SubstituentBioactivity (IC₅₀)Lipophilicity (logP)
2-Fluorophenyl12 µM (COX-2)3.2
3-Chlorophenyl18 µM (COX-2)3.8
3-Methylphenyl25 µM (COX-2)2.9

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:

  • Standardized protocols : Use consistent cell lines (e.g., HT-29 for COX-2) and controls.
  • Metabolic stability testing : Compare microsomal half-life (e.g., human liver microsomes) to rule out pharmacokinetic variability .

Q. What is the hypothesized mechanism of action based on structural analogs?

  • Methodological Answer : The compound likely inhibits cyclooxygenase (COX) enzymes via competitive binding to the arachidonic acid pocket, similar to triazoloquinoxaline derivatives. Molecular docking studies suggest hydrogen bonding between the acetamide moiety and COX-2 Arg120/Val523 residues. Fluorine’s electronegativity may enhance binding affinity .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data (e.g., IC₅₀ = 10 µM vs. 30 µM in HepG2 cells) may stem from:
    • Assay sensitivity : MTT vs. ATP-based luminescence assays.
    • Compound aggregation : Use dynamic light scattering (DLS) to confirm monodisperse solutions .

Methodological Recommendations

  • Synthetic Optimization : Employ DoE (Design of Experiments) to optimize solvent ratios (e.g., DCM:MeOH) and reduce by-products .
  • Bioactivity Validation : Combine gene expression profiling (qPCR for COX-2/PGE₂) with phenotypic assays to confirm mechanism .

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